molecular formula C13H11N2+ B1655956 1-[(4-Cyanophenyl)methyl]pyridin-1-ium CAS No. 46441-10-5

1-[(4-Cyanophenyl)methyl]pyridin-1-ium

Cat. No.: B1655956
CAS No.: 46441-10-5
M. Wt: 195.24
InChI Key: MPNKAYZUENRQAP-UHFFFAOYSA-N
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Description

1-[(4-Cyanophenyl)methyl]pyridin-1-ium is a pyridinium-based ionic compound characterized by a pyridinium core substituted with a 4-cyanophenylmethyl group.

Properties

IUPAC Name

4-(pyridin-1-ium-1-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h1-9H,11H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNKAYZUENRQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653471
Record name 1-[(4-Cyanophenyl)methyl]pyridin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46441-10-5
Record name 1-[(4-Cyanophenyl)methyl]pyridinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46441-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Cyanophenyl)methyl]pyridin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Pyridinium derivatives are widely studied for their tunable electronic properties, which depend on substituent groups. Below is a comparative analysis of structurally related compounds:

Substituent Effects

  • 1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide (): The -NO₂ group, another EWG, likely confers similar electronic effects but may increase melting points due to stronger intermolecular interactions (e.g., dipole-dipole) .
  • Halogen Substituents :
    • Bromophenyl-substituted pyridinium salts (): Bromine’s moderate electronegativity balances electron withdrawal and steric effects, making these compounds suitable for anticorrosive ionic liquids .

Counterion Influence

  • Tetrafluoroborate (BF₄⁻) counterions () enhance ionic liquid stability and low melting points, whereas bromide (Br⁻) () may reduce solubility in non-polar solvents .

Physicochemical Properties

Key properties of selected pyridinium derivatives are summarized below:

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Applications
1-[(4-Cyanophenyl)methyl]pyridin-1-ium -CN ~250–300 (estimated) Not reported Catalysis, materials
1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide -NO₂, Br⁻ ~300–350 Not reported Organic synthesis
BPHP () -Br, BF₄⁻ 545 268–287 Anticorrosive coatings
TFPHP () -CF₃, BF₄⁻ 466 268–287 Ionic liquids

Notes: Melting points for nitro- or bromo-substituted analogs () range from 268–287°C, suggesting that the cyano analog may exhibit similar thermal stability .

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